molecular formula C18H16N6O4 B14019440 ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate CAS No. 92071-06-2

ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate

Cat. No.: B14019440
CAS No.: 92071-06-2
M. Wt: 380.4 g/mol
InChI Key: GCDNDXAYZZSBRU-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate is a complex organic compound with a molecular formula of C18H16N6O4 It is known for its unique structure, which includes a pteridine ring system and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-acetamido-4-oxo-1H-pteridine-6-carbaldehyde with ethyl 4-aminobenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pteridine ring system is known to interact with nucleotide-binding sites, potentially affecting DNA or RNA synthesis pathways.

Comparison with Similar Compounds

Ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate can be compared to other pteridine derivatives and benzoate esters:

    Similar Compounds:

    Uniqueness: The combination of the pteridine ring and benzoate ester in a single molecule provides unique chemical properties and biological activities not commonly found in other compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

CAS No.

92071-06-2

Molecular Formula

C18H16N6O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylideneamino]benzoate

InChI

InChI=1S/C18H16N6O4/c1-3-28-17(27)11-4-6-12(7-5-11)19-8-13-9-20-15-14(22-13)16(26)24-18(23-15)21-10(2)25/h4-9H,3H2,1-2H3,(H2,20,21,23,24,25,26)

InChI Key

GCDNDXAYZZSBRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C

Origin of Product

United States

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